molecular formula C17H12N2O3 B2917476 4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzamide CAS No. 959581-58-9

4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzamide

Cat. No.: B2917476
CAS No.: 959581-58-9
M. Wt: 292.294
InChI Key: IYBFKLHCFUAVDZ-UHFFFAOYSA-N
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Description

4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzamide is a high-purity chemical compound offered for research and development purposes. This molecule features a benzamide core linked through an aminomethylene bridge to a 1,3-dioxo-2,3-dihydro-1H-indene moiety, a structure also known as a phthalimide derivative . Compounds containing this phthalimide substructure are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical research, often serving as potent substrates for designing a wide range of biologically active molecules . The structural architecture of this compound suggests significant research potential. The benzamide pharmacophore is a well-established structure in medicinal chemistry, with recent studies showing that novel benzamide derivatives exhibit powerful inhibitory activity against enzymes like acetylcholinesterase (AChE), a key target in neurodegenerative disease research . Furthermore, related 2-aminobenzamide compounds have demonstrated profound biological activity as histone deacetylase (HDAC) inhibitors, specifically targeting class I HDACs 1 and 3, and showing efficacy in increasing gene expression in models of genetic disorders like Friedreich's ataxia . This mechanism, involving epigenetic modulation through a slow-on/slow-off binding kinetics, highlights the therapeutic potential of this chemical class. Researchers can utilize this compound as a key intermediate in multicomponent organic reactions or as a core building block for developing novel molecules with potential applications in neuroscience, oncology, and epigenetics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c18-17(22)10-5-7-11(8-6-10)19-9-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-9,20H,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOFUSAJRLRRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzamide typically involves the reaction of 1,3-indandione with benzylamine under specific conditions. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: While benzamide derivatives are prevalent in drug discovery (e.g., IDO1 inhibitors in , EZH2 inhibitors in ), the target compound’s indenone scaffold remains underexplored. Its conjugated carbonyl system may offer unique redox properties or binding motifs.
  • Characterization : Structural elucidation via X-ray crystallography (using SHELX software, as in and ) could clarify conformational preferences and intermolecular interactions.

Biological Activity

The compound 4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzamide is a derivative of benzamide featuring a unique dioxo-indene moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C22H14O6
  • Molecular Weight : 374.353 g/mol
  • CAS Number : 307544-47-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the dioxo-indene structure may enhance its binding affinity and specificity towards these targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzamide derivatives, particularly against Hepatitis B Virus (HBV). For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) , demonstrated significant anti-HBV activity with an IC50 value of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains . This suggests that compounds with similar structural features may exhibit comparable antiviral effects.

Anticancer Potential

The anticancer activity of benzamide derivatives has been explored in various studies. For example, compounds that inhibit specific phosphodiesterases have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells . The mechanism often involves modulation of intracellular signaling pathways and induction of cell cycle arrest.

Case Studies

  • Anti-HBV Activity : In vitro studies on IMB-0523 revealed that it significantly inhibited HBV replication by increasing intracellular levels of APOBEC3G (A3G), an enzyme known to restrict viral replication . This finding underscores the potential of benzamide derivatives as antiviral agents.
  • Cytotoxicity in Cancer Models : Various benzamide derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Data Table: Biological Activity Overview

Compound NameBiological ActivityIC50 (µM)Reference
IMB-0523Anti-HBV1.99
Benzamide Derivative AAnticancer (MDA-MB-231)Varies
Benzamide Derivative BCytotoxicity (HepG2)Varies

Q & A

Q. What are the optimized synthetic routes for 4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzamide, and how are intermediates characterized?

A common method involves condensation reactions between phthalic anhydride derivatives and aromatic amines. For example, phthalic anhydride and p-toluidine can be reacted in ethanol under reflux, followed by oxidation with H₂O₂ to form intermediates like 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde . Key characterization techniques include:

  • ¹H-NMR for verifying the Schiff base formation (e.g., imine proton at δ 8.5–9.5 ppm).
  • Column chromatography (silica gel, hexane/EtOAc gradient) for purification, achieving yields up to 95% .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • ¹H-NMR : Identifies aromatic protons, imine (CH=N) signals, and amide NH protons.
  • FT-IR : Confirms C=O stretches (1650–1700 cm⁻¹ for dioxoindene and benzamide carbonyl groups) and N-H stretches (3200–3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility screening : Test in polar (DMSO, methanol) and non-polar solvents (hexane) to guide solvent selection for reactions.
  • Stability studies : Use accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) monitored via HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

  • Molecular docking : Simulate interactions with biological targets (e.g., HDAC enzymes) to prioritize in vitro testing .

  • Example workflow :

    StepTool/MethodOutcome
    Geometry optimizationGaussian 09Energy-minimized structure
    Docking simulationAutoDock VinaBinding affinity (ΔG) to target protein

Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or spectral results?

  • Methodological triangulation : Cross-validate results using multiple techniques (e.g., NMR + X-ray crystallography).
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .
  • Case study : Discrepancies in imine proton shifts may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

Q. How can researchers design experiments to investigate the compound’s potential as a coordination ligand or enzyme inhibitor?

  • Coordination chemistry : React with transition metals (e.g., Cu²⁺, Fe³⁺) and characterize complexes via:
    • UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands.
    • Magnetic susceptibility : Assess metal center geometry .
  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., HDAC inhibition) with IC₅₀ determination .

Q. What interdisciplinary approaches integrate computational and experimental data for reaction optimization?

  • AI-driven platforms : Tools like COMSOL Multiphysics simulate reaction kinetics, reducing trial-and-error experimentation.
  • High-throughput screening : Combine robotic synthesis with machine learning to map structure-activity relationships .

Methodological Considerations

Q. How should researchers address reproducibility challenges in synthesizing this compound?

  • Detailed protocols : Document exact stoichiometry, solvent purity, and reaction atmosphere (e.g., inert gas for air-sensitive steps) .
  • Collaborative validation : Share samples with independent labs for spectral replication .

Q. What statistical methods are appropriate for analyzing biological or catalytic activity data?

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA : Compare means across experimental groups (e.g., control vs. treated samples) .

Q. How can researchers leverage open-access databases or interdisciplinary institutes (e.g., ICReDD) for collaborative innovation?

  • Data sharing : Deposit spectral data in PubChem or crystallographic data in the Cambridge Structural Database.
  • ICReDD frameworks : Integrate computational predictions (reaction pathway analysis) with experimental validation to accelerate discovery .

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